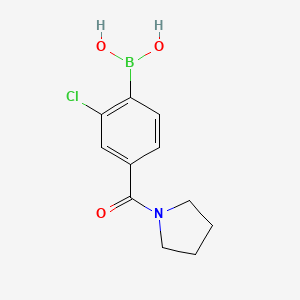

2-Chloro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid

Vue d'ensemble

Description

“2-Chloro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid” is a chemical compound with the molecular formula C11H13BClNO3 . It has a molecular weight of 253.49 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13BClNO3/c13-10-7-8(12(16)17)3-4-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 253.49 . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Catalysis in Organic Synthesis

- Dehydrative Amidation : 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, is highly effective in catalyzing dehydrative amidation between carboxylic acids and amines, which is crucial for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).

- Suzuki Cross-Coupling : A method utilizing phenylboronic acid for Suzuki cross-coupling to synthesize 2-nitrobiphenyls demonstrated high functional group tolerance (Elumalai, Sandtorv, & Bjørsvik, 2016).

Synthesis of Silicon-Containing Drugs

- Building Blocks for Silicon-Containing Drugs : The synthesis of derivatives like 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid has opened new avenues for creating silicon-based drugs (Troegel, Möller, Burschka, & Tacke, 2009).

Biomedical Applications

- Photodynamic Therapy : Phenylboronic acid-functionalized pyrene derivatives have been used for efficient imaging of sialic acid on living cells and for photodynamic cancer therapy (Li & Liu, 2021).

- DNA Modification : Phenylboronic acid has been used for post-synthetic and sequence-specific ligation chemistry of oligonucleotides, enabling saccharide detection based on fluorescent DNA aptamers (Steinmeyer & Wagenknecht, 2018).

Advanced Material Science

- Solid-State Protection : Phenylboronic acid has been used in solid-state protection of various compounds, demonstrating an environmentally friendly approach with high purity and yield (Kaupp, Naimi-Jamal, & Stepanenko, 2003).

- Self-Assembled Nanorods : These compounds are used in the synthesis of nanorods for applications like in situ two-photon imaging and photodynamic therapy (Li & Liu, 2021).

Chemical Engineering Applications

- Sensor Systems : Phenylboronic acid and its derivatives have been widely used for recognition, separation, and detection in sensor systems, particularly in the pharmaceutical and chemical engineering fields (Liang-yin, 2006).

Safety and Hazards

The safety information for “2-Chloro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Mécanisme D'action

Target of Action

2-Chloro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis .

Mode of Action

The mode of action of this compound involves its interaction with other compounds in a process called Suzuki–Miyaura coupling . This process conjoins chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura coupling . This process is a type of carbon–carbon bond-forming reaction that is widely applied in transition metal-catalyzed reactions . The compound can also be involved in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s worth noting that organoboron compounds, including boronic esters, are usually bench stable, easy to purify, and often even commercially available . These features are attractive for chemical transformations, where the valuable boron moiety remains in the product .

Result of Action

The result of the action of this compound is the formation of new compounds through the Suzuki–Miyaura coupling . This process allows for the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. Therefore, these compounds are often used in an inert atmosphere and stored at low temperatures to maintain their stability .

Propriétés

IUPAC Name |

[2-chloro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BClNO3/c13-10-7-8(3-4-9(10)12(16)17)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPHBMWIZPSWRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)N2CCCC2)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Trityl-1H-benzo[d]imidazole](/img/structure/B3240864.png)

![1,1,1-Trifluoro-N-(4-oxido-2,6-bis(2,4,6-triisopropylphenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide](/img/structure/B3240882.png)

![N-[9-[3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B3240952.png)